N-BOC-(2-Methoxypyridin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

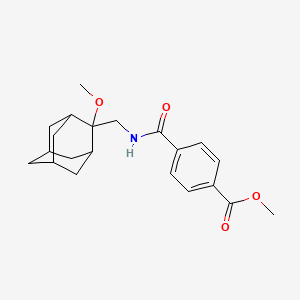

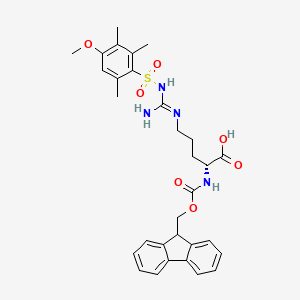

N-BOC-(2-Methoxypyridin-4-yl)methanamine is a chemical compound used in various scientific and industrial applications . It is also known as tert-butyl (2-methoxy-4-pyridinyl)methylcarbamate .

Synthesis Analysis

The synthesis of this compound is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H18N2O3 . The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

This compound has a molecular weight of 238.29 . It is typically stored at refrigerated temperatures .Scientific Research Applications

Chemosensors for Metal Ions

One application involves the synthesis of a highly selective fluorescent indicator for copper based on a BODIPY (boron-dipyrromethene) derivative, which forms complexes with Cu^2+ ions. This results in significant shifts in absorption and fluorescence spectra, enabling the detection of copper ions in living cells (Yang et al., 2016). This chemosensor's design leverages the specific interaction between the sensor molecule and copper ions, showcasing the utility of "N-BOC-(2-Methoxypyridin-4-yl)methanamine" derivatives in developing tools for biological and environmental monitoring.

Synthesis of Lycopodium Alkaloids

Another notable application is in the synthesis of natural products, such as the Lycopodium alkaloids. A study demonstrates the use of a methoxypyridine as a masked pyridone in a concise synthesis of lycoposerramine R, a Lycopodium alkaloid. The key step involved an Eschenmoser Claisen rearrangement to forge a crucial quaternary carbon center, highlighting the compound's role in complex organic synthesis (Bisai & Sarpong, 2010).

Material Science and Fluorescence Probes

In material science, derivatives of "this compound" are used to modify the properties of BODIPY fluorophores, enhancing their solubility in aqueous solutions and altering their electrochemical properties. This modification is crucial for developing novel fluorescent probes for biological applications, as seen in the design of a highly sensitive fluorescence probe for nitric oxide (Gabe et al., 2006).

Synthesis of Sulfoximine Carbamates

Furthermore, "this compound" derivatives are instrumental in synthesizing sulfoximine carbamates, showcasing a methodology for N-protected sulfoximines synthesis via rhodium-catalyzed transfer of carbamates to sulfoxides. This process facilitates the preparation of NH-sulfoximines, providing a pathway for synthesizing compounds with potential medicinal applications (Zenzola et al., 2015).

properties

IUPAC Name |

tert-butyl N-[(2-methoxypyridin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-5-6-13-10(7-9)16-4/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOOVCGRSZYELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)